(1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol
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Overview
Description
(1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the propynyl group and the hydroxyl group.
Grignard Reaction: A Grignard reagent, such as propynylmagnesium bromide, is reacted with cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of (1S,2R)-2-(prop-1-yn-1-yl)cyclohexane.
Substitution: Formation of (1S,2R)-2-(prop-1-yn-1-yl)cyclohexyl halides or amines.
Scientific Research Applications
(1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(prop-1-yn-1-yl)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(prop-1-yn-1-yl)cyclohexanone: Lacks the hydroxyl group but has a similar propynyl substitution.
2-(prop-1-yn-1-yl)cyclohexanol: A racemic mixture of the compound.
Uniqueness
(1S,2R)-2-(prop-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1S,2R)-2-prop-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,3-4,6-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
KEFQJRJQRABRHD-IUCAKERBSA-N |
Isomeric SMILES |
CC#C[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC#CC1CCCCC1O |
Origin of Product |
United States |
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